molecular formula C8H7BrINO B2354676 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine CAS No. 1243326-15-9

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine

Cat. No.: B2354676
CAS No.: 1243326-15-9
M. Wt: 339.958
InChI Key: DPLJHPIILSBOCR-UHFFFAOYSA-N
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Description

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine typically involves halogenation and etherification reactions. One common method includes the bromination of 3-(cyclopropoxy)-2-iodo-pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the cyclopropoxy group can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

  • 6-Bromo-3-(cyclopropoxy)-2-methoxypyridine
  • 6-Bromo-3-(cyclopropoxy)-2-chloropyridine
  • 6-Bromo-3-(cyclopropoxy)-2-fluoropyridine

Comparison: Compared to its analogs, 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly affect its reactivity and interaction with other molecules. The cyclopropoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-3-cyclopropyloxy-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJHPIILSBOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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